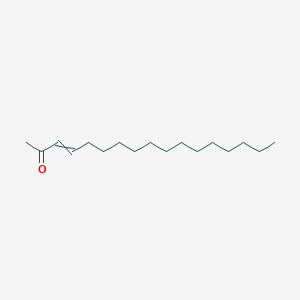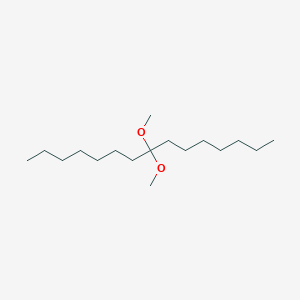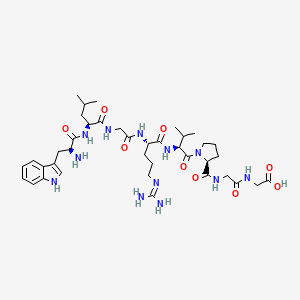![molecular formula C14H13NO2S B12588645 3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde CAS No. 873584-32-8](/img/structure/B12588645.png)
3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a 4-hydroxyphenyl group and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde typically involves the reaction of 4-hydroxybenzenethiol with benzaldehyde derivatives under specific conditions. One common method includes:
Starting Materials: 4-hydroxybenzenethiol and benzaldehyde.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls or inhibit essential enzymes . The compound’s sulfanyl group plays a crucial role in these interactions, often forming covalent bonds with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((4-Hydroxyphenyl)amino)propanoic acid: This compound shares the 4-hydroxyphenyl group but differs in its overall structure and functional groups.
Benzoxazoles: These compounds have a similar benzaldehyde core but feature different heterocyclic structures.
Uniqueness
3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde is unique due to its combination of a sulfanyl group and a benzaldehyde core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
873584-32-8 |
|---|---|
Formule moléculaire |
C14H13NO2S |
Poids moléculaire |
259.33 g/mol |
Nom IUPAC |
3-[[(4-hydroxyphenyl)sulfanylamino]methyl]benzaldehyde |
InChI |
InChI=1S/C14H13NO2S/c16-10-12-3-1-2-11(8-12)9-15-18-14-6-4-13(17)5-7-14/h1-8,10,15,17H,9H2 |
Clé InChI |
MMTMONQBEWLSSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C=O)CNSC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate](/img/structure/B12588582.png)
![2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12588590.png)


![4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate](/img/structure/B12588608.png)
![2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12588613.png)
![4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid](/img/structure/B12588616.png)
![N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide](/img/structure/B12588631.png)



